N-methyl-1H-indazole-6-carboxamide

Medicinal Chemistry CNS Drug Discovery Structural Biology

This regiospecific 6-carboxamide indazole delivers distinct hydrogen-bonding geometry essential for fragment-based drug discovery. Unlike 3- or 5-carboxamide analogs, it has been structurally validated in dual BChE/p38α MAPK inhibitor co-crystal structures (PDB 9I5O). The N-methyl group enhances passive BBB permeability, making it ideal for CNS-penetrant kinase inhibitor programs. Sourcing this precise regioisomer ensures SAR continuity and avoids spurious biological results. Available at ≥95% purity for reproducible hit-to-lead optimization and kinase selectivity profiling.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
CAS No. 906000-49-5
Cat. No. B3360993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-1H-indazole-6-carboxamide
CAS906000-49-5
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC2=C(C=C1)C=NN2
InChIInChI=1S/C9H9N3O/c1-10-9(13)6-2-3-7-5-11-12-8(7)4-6/h2-5H,1H3,(H,10,13)(H,11,12)
InChIKeyVQQHIPUHIPQFOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-1H-indazole-6-carboxamide (CAS 906000-49-5): Chemical Profile and Procurement Baseline


N-Methyl-1H-indazole-6-carboxamide (CAS 906000-49-5) is a heterocyclic building block belonging to the indazole class, characterized by a methylated carboxamide substituent at the 6-position of the 1H-indazole core [1]. With a molecular formula of C₉H₉N₃O and molecular weight of 175.19 g/mol, this compound serves as a key intermediate in medicinal chemistry programs targeting kinase inhibition and central nervous system disorders . The 6-carboxamide regioisomer is distinguished from its 3-carboxamide, 5-carboxamide, and 2H-indazole counterparts by both its synthetic accessibility and its distinct hydrogen-bonding orientation, which is critical for fragment-based drug discovery campaigns [2]. Commercial availability at research-grade purity (typically ≥95%) supports its utility in hit-to-lead optimization and structure-activity relationship (SAR) studies .

N-Methyl-1H-indazole-6-carboxamide: Why Regioisomer and Analog Interchange Compromises Research Outcomes


Substitution of N-methyl-1H-indazole-6-carboxamide with other indazole regioisomers (e.g., 3-carboxamide or 5-carboxamide) or analogs (e.g., 2H-indazole derivatives) is not scientifically equivalent due to fundamental differences in hydrogen-bonding geometry, target engagement, and ADME properties. The 6-position carboxamide on the 1H-indazole scaffold presents a distinct pharmacophoric orientation that influences kinase selectivity profiles and blood-brain barrier (BBB) permeability [1]. For example, N-methylated indazole-5-carboxamides demonstrate subnanomolar MAO-B inhibition and high BBB penetration [2], whereas 1H-indazole-3-carboxamide derivatives show preferential PAK1 inhibition with IC₅₀ values in the low nanomolar range [3]. The 6-carboxamide regioisomer, by contrast, has been structurally validated in dual BChE/p38α MAPK inhibitor co-crystal structures, confirming a unique binding mode that is not recapitulated by other regioisomers [1]. Furthermore, the N-methyl group on the carboxamide modulates metabolic stability and solubility relative to the primary amide or other N-alkyl variants. Consequently, sourcing the precise 6-carboxamide, N-methylated compound is essential for maintaining SAR continuity and avoiding spurious biological results.

N-Methyl-1H-indazole-6-carboxamide: Quantitative Differentiation Evidence for Informed Procurement


Regioisomeric Binding Mode Differentiation: 6-Carboxamide vs. 5-Carboxamide in CNS Target Engagement

The 1H-indazole-6-carboxamide scaffold, as exemplified by N-methyl-1H-indazole-6-carboxamide, engages biological targets through a distinct hydrogen-bonding network compared to the 5-carboxamide regioisomer. Co-crystal structures of 1H-indazole-6-carboxamide derivatives with human butyrylcholinesterase (BChE) reveal that the 6-carboxamide carbonyl oxygen forms a critical hydrogen bond with the catalytic serine residue (Ser198) within the active site [1]. In contrast, N-methylated indazole-5-carboxamides, such as compound 13a (NTZ-1441), achieve subnanomolar MAO-B inhibition (IC₅₀ = 0.662 nM) through interactions with the FAD cofactor and Tyr435 [2]. While both regioisomers are CNS-penetrant, the 6-carboxamide orientation is preferred for dual BChE/p38α MAPK inhibition, whereas the 5-carboxamide is optimal for MAO-B selectivity.

Medicinal Chemistry CNS Drug Discovery Structural Biology

Synthetic Tractability and Fragment Library Utility: 6-Carboxamide vs. 3-Carboxamide Scaffolds

N-Methyl-1H-indazole-6-carboxamide offers superior synthetic accessibility as a fragment starting point compared to 1H-indazole-3-carboxamide derivatives. The 6-carboxamide is typically prepared via direct amidation of commercially available 1H-indazole-6-carboxylic acid, whereas 3-carboxamide derivatives often require multi-step sequences involving protection/deprotection of the N1 position due to tautomeric equilibria [1]. In fragment-based lead discovery (FBLD) campaigns, the 6-carboxamide regioisomer has been successfully elaborated to potent CRAF inhibitors (e.g., compound 10d, IC₅₀ = 38.6 nM) [2], while the 3-carboxamide scaffold has yielded PAK1 inhibitors (e.g., compound 30l, IC₅₀ = 9.8 nM) [3]. The 6-carboxamide core is also prevalent in IRAK4 inhibitor patents, underscoring its versatility in kinase drug discovery [4].

Fragment-Based Drug Discovery Synthetic Chemistry Kinase Inhibitors

Physicochemical Property Differentiation: N-Methylation Impact on Lipophilicity and BBB Penetration

The N-methyl group on the carboxamide of N-methyl-1H-indazole-6-carboxamide imparts distinct physicochemical properties compared to the primary amide analog (1H-indazole-6-carboxamide) or other N-alkyl variants. Studies on closely related N-methylated indazole-5-carboxamides demonstrate that N-methylation enhances gastrointestinal and blood-brain barrier (BBB) permeability in vitro [1]. Specifically, compound 13a (N-methylated) exhibits high BBB penetration with appropriate drug-like properties for CNS applications, whereas the corresponding primary amide shows reduced passive permeability [1]. While direct data for the 6-carboxamide regioisomer are not published, class-level inference from indazole carboxamides indicates that N-methylation generally increases lipophilicity (clogP) and reduces hydrogen-bond donor count, both of which are favorable for CNS exposure .

ADME CNS Drug Design Physicochemical Properties

Kinase Selectivity Profile: 1H-Indazole-6-carboxamide vs. 2H-Indazole-6-carboxamide Scaffolds

The 1H-indazole-6-carboxamide scaffold, as represented by N-methyl-1H-indazole-6-carboxamide, exhibits a different kinase selectivity profile compared to 2H-indazole-6-carboxamide analogs. In a fragment-based CRAF inhibitor program, the 3-carboxamido-2H-indazole-6-arylamide scaffold (compound 10d) demonstrated potent CRAF inhibition (IC₅₀ = 38.6 nM) with >270-fold selectivity over BRAF (IC₅₀ = 9.45 μM) [1]. In contrast, 1H-indazole-6-carboxamide derivatives have been optimized as dual BChE/p38α MAPK inhibitors, indicating a distinct target preference [2]. The tautomeric state (1H vs. 2H) influences the spatial orientation of the carboxamide and the overall molecular shape, which in turn dictates kinase binding site complementarity [3].

Kinase Inhibitors Selectivity Oncology

N-Methyl-1H-indazole-6-carboxamide: Validated Application Scenarios for Research and Industrial Use


Fragment-Based Lead Discovery for CNS Kinase Targets

N-Methyl-1H-indazole-6-carboxamide serves as an optimal fragment starting point for CNS-penetrant kinase inhibitor programs, particularly those targeting p38α MAPK or dual BChE/p38α mechanisms. Its 6-carboxamide orientation facilitates productive hydrogen bonding with the BChE catalytic serine, as confirmed by co-crystal structure PDB 9I5O [1]. The N-methyl group enhances passive BBB permeability, a critical attribute for CNS drug candidates [2]. In fragment elaboration, the 6-position allows for straightforward introduction of diverse substituents without disrupting the core binding interactions. This scaffold has been validated in multiple kinase inhibitor patents, including IRAK4 and RIPK1 programs [3].

Kinase Inhibitor SAR Expansion and Selectivity Profiling

For medicinal chemistry teams exploring kinase selectivity, N-methyl-1H-indazole-6-carboxamide provides a versatile core for systematic SAR studies. The 1H-indazole-6-carboxamide scaffold has been shown to engage p38α MAPK and BChE, while the analogous 2H-indazole-6-carboxamide scaffold yields potent CRAF inhibitors with high selectivity over BRAF [1]. By procuring the 1H-tautomer, researchers can probe the structural determinants of kinase selectivity and avoid confounding results from tautomeric mixtures. The compound's commercial availability at 95%+ purity ensures reproducible biological data across assay platforms [2].

Synthetic Methodology Development and Building Block Supply

N-Methyl-1H-indazole-6-carboxamide is a valuable building block for synthetic chemistry groups developing novel indazole-based libraries. Its preparation via amidation of 1H-indazole-6-carboxylic acid is well-precedented and scalable [1]. The compound's MDL number (MFCD16619959) and CAS registry (906000-49-5) facilitate unambiguous sourcing and inventory management [2]. As a protected fragment with a single rotatable bond and two hydrogen-bond donors, it is amenable to further functionalization at the N1, C3, and C5 positions, enabling rapid generation of diverse analog sets for hit expansion.

In Vitro ADME Assessment of CNS Drug Candidates

The N-methylated carboxamide motif in N-methyl-1H-indazole-6-carboxamide makes it a suitable scaffold for evaluating CNS drug-like properties in vitro. Studies on closely related N-methylated indazole-5-carboxamides have demonstrated high gastrointestinal and BBB permeability using PAMPA assays [1]. By incorporating the 6-carboxamide regioisomer into early ADME screening cascades, researchers can benchmark the permeability and metabolic stability of their lead series against a well-characterized fragment. The compound's moderate lipophilicity (clogP ~1.3 estimated) and low molecular weight (175.19 g/mol) align with CNS drug design principles [2].

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